ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang et al. (2013) presented a solvent-free synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst. This method is notable for its high yields, cleaner reaction profile, and use of greener conditions, making it significant in the field of synthetic organic chemistry (Ghashang, S. S. Mansoor, & Aswin, 2013).
Development of Antihypertensive Agents : Kumar and Mashelker (2006) described the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine. These compounds are expected to exhibit antihypertensive activity, highlighting their potential in medicinal chemistry (N. Kumar & Uday C. Mashelker, 2006).
Formation of Novel Chromeno[2,3-b]pyridine Derivatives : Ryzhkova and Elinson (2022) explored the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This synthesis approach emphasizes the atom-economical production of chromeno[2,3-b]pyridines, which are crucial for various biological applications and other diverse fields (Y. E. Ryzhkova & M. Elinson, 2022).
Supramolecular Aggregation Study : Suresh et al. (2007) analyzed the structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and a related compound. The study provided insight into their supramolecular aggregation, which is crucial for understanding the properties of these compounds in various applications, especially in material science (J. Suresh, R. Suresh Kumar, S. Perumal, A. Mostad, & S. Natarajan, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-2-28-22(27)15-13-16-20(26)14-7-3-4-8-18(14)29-21(16)25-17(15)10-12-24-19-9-5-6-11-23-19/h3-13H,2H2,1H3,(H,23,24)/b12-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSAZHVXCPWZCY-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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